molecular formula C9H8BrF B2633359 2-Bromo-1-cyclopropyl-3-fluorobenzene CAS No. 1434127-29-3

2-Bromo-1-cyclopropyl-3-fluorobenzene

Cat. No.: B2633359
CAS No.: 1434127-29-3
M. Wt: 215.065
InChI Key: KPJCGVKPBLXUEE-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-3-fluorobenzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a cyclopropyl group at the first position, and a fluorine atom at the third position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropyl-3-fluorobenzene typically involves the following steps:

  • Bromination of 1-cyclopropyl-3-fluorobenzene: : This step involves the selective bromination of 1-cyclopropyl-3-fluorobenzene using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.

  • Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for bromination and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropyl-3-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The cyclopropyl group can be oxidized to form cyclopropanone derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 1-cyclopropyl-3-fluorobenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of 2-hydroxy-1-cyclopropyl-3-fluorobenzene or 2-alkoxy-1-cyclopropyl-3-fluorobenzene.

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of 1-cyclopropyl-3-fluorobenzene.

Scientific Research Applications

2-Bromo-1-cyclopropyl-3-fluorobenzene is utilized in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: In the development of novel materials with specific electronic or optical properties.

    Chemical Biology: As a probe to study biological processes involving brominated and fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropyl-3-fluorobenzene in chemical reactions involves the following steps:

    Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached.

    Oxidation: The cyclopropyl group undergoes oxidative cleavage to form cyclopropanone derivatives.

    Reduction: The bromine atom is reduced, leading to the formation of 1-cyclopropyl-3-fluorobenzene.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-cyclopropyl-4-fluorobenzene: Similar structure but with the fluorine atom at the fourth position.

    2-Bromo-1-cyclopropyl-2-fluorobenzene: Similar structure but with the fluorine atom at the second position.

    2-Bromo-1-cyclopropyl-3-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-Bromo-1-cyclopropyl-3-fluorobenzene is unique due to the specific positioning of the bromine, cyclopropyl, and fluorine groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique arrangement makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-bromo-1-cyclopropyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJCGVKPBLXUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434127-29-3
Record name 2-bromo-1-cyclopropyl-3-fluorobenzene
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